molecular formula C20H21NO4 B2721774 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 1564461-67-1

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid

Cat. No.: B2721774
CAS No.: 1564461-67-1
M. Wt: 339.391
InChI Key: XUIBECOXWZXNSY-UHFFFAOYSA-N
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Description

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.

Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with its targets to induce similar physiological changes.

Biochemical Pathways

Given its classification as an alanine derivative , it is plausible that this compound may influence pathways related to protein synthesis and energy metabolism, as these are common roles of amino acids and their derivatives.

Result of Action

Based on its classification as an alanine derivative , it can be inferred that this compound may have effects similar to those of other amino acids and their derivatives, such as influencing protein synthesis and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group of 2-methylbutanoic acid with the Fmoc group. This can be achieved through the reaction of 2-methylbutanoic acid with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, allowing for the efficient production of large quantities of the compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein structure and function.

    Medicine: Fmoc-protected amino acids are used in the development of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-phenylpropanoic acid
  • 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(3-fluorophenyl)propanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine

Uniqueness

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a 2-methylbutanoic acid backbone. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. Its unique structure makes it suitable for specific applications in peptide synthesis and other chemical processes .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIBECOXWZXNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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